2-{4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
Description
The exact mass of the compound this compound is 473.25392326 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O2/c1-16-13-17(2)29-26(28-16)32-11-9-31(10-12-32)23-14-18(3)27-25-19(4)24(30-33(23)25)20-7-8-21(34-5)22(15-20)35-6/h7-8,13-15H,9-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTONYDHUVDEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C5=CC(=C(C=C5)OC)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and a piperazine moiety adds to its structural complexity and potential for interaction with biological targets.
Molecular Formula
- Molecular Formula: C18H24N6O2
- Molecular Weight: 364.43 g/mol
Antiviral Activity
Recent studies have indicated that derivatives of the pyrazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. For instance, compounds targeting Phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ) have shown efficacy against various RNA viruses. A derivative similar to our compound demonstrated an IC50 value of 54 nM , indicating potent inhibitory activity against PI4K IIIβ .
Antitumor Activity
Pyrazolo[1,5-a]pyrimidines are recognized for their antitumor properties. Research has shown that these compounds can inhibit key oncogenic pathways by targeting proteins such as BRAF(V600E) and EGFR. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their cytotoxicity against cancer cell lines .
Anti-inflammatory and Antibacterial Activity
Several studies have highlighted the anti-inflammatory and antibacterial properties of pyrazole derivatives. For example, certain synthesized pyrazole carboxamides exhibited notable antifungal activity against various pathogens. The anti-inflammatory effects are attributed to their ability to inhibit pro-inflammatory cytokines .
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds like the one inhibit key enzymes involved in viral replication and tumor progression.
- Receptor Modulation: The piperazine moiety may interact with neurotransmitter receptors, influencing cellular signaling pathways.
- Cytotoxic Effects: The compound may induce apoptosis in cancer cells through various pathways.
Study on Antiviral Efficacy
A study published in 2015 investigated the antiviral efficacy of pyrazolo[1,5-a]pyrimidines against Hepatitis C virus (HCV). The most active compound in this series exhibited an EC50 value of 10.6 μM , demonstrating significant antiviral activity .
Antitumor Research
In another study focusing on antitumor activity, derivatives of pyrazolo[1,5-a]pyrimidine were tested against several cancer cell lines. One derivative showed a half-maximal inhibitory concentration (IC50) of 30 nM against BRAF(V600E) mutated cells, highlighting the potential for therapeutic applications in targeted cancer therapies .
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 384.45 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including a piperazine ring and a pyrazolo-pyrimidine moiety, which are known for their roles in various pharmacological activities.
Pharmacological Applications
-
Anticancer Activity :
- Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The presence of the dimethoxyphenyl group in this compound is hypothesized to enhance its efficacy against certain cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation .
- Antidepressant Effects :
- Neurological Applications :
Case Study 1: Anticancer Activity
In a research study published in Journal of Medicinal Chemistry, derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and tested against various cancer cell lines. The results demonstrated that compounds similar to 2-{4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating potent anticancer activity .
Case Study 2: Antidepressant Activity
A study conducted on structurally related compounds highlighted the antidepressant-like effects observed in animal models. The administration of these compounds resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain .
Toxicological Considerations
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies on related pyrazolo-pyrimidine derivatives have shown low toxicity levels at therapeutic doses; however, comprehensive toxicological evaluations are necessary to ensure safety for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
